N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
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Overview
Description
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a carbamothioyl group, and a propan-2-yloxybenzamide moiety
Preparation Methods
The synthesis of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde under acidic conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzoxazole derivative with an isothiocyanate.
Attachment of the Propan-2-yloxybenzamide Moiety: The final step involves coupling the intermediate with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzoxazole ring may interact with DNA or proteins, while the carbamothioyl group can form covalent bonds with nucleophiles in biological systems. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can be compared with similar compounds such as:
N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl-4-nitrobenzamide: This compound has a similar structure but includes a nitro group, which may alter its reactivity and biological activity.
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various applications.
Properties
IUPAC Name |
N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-15(2)32-20-11-9-19(10-12-20)25(31)30-27(34)29-22-8-6-7-21(18(22)5)26-28-23-14-16(3)13-17(4)24(23)33-26/h6-15H,1-5H3,(H2,29,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCUZXROZMAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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